2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine

Lipophilicity Druglikeness Physicochemical Properties

This specific thiazolidine (CAS 2034262-19-4) is a differentiated research intermediate for SAR studies. Its combined electron-donating 4-methoxyphenyl and electron-withdrawing 2-trifluoromethylbenzoyl groups create a unique electronic environment not found in generic thiazolidines. Substituting with simpler analogs (e.g., CAS 31404-08-7) risks significant shifts in lipophilicity (XLogP3 3.6 vs 1.9) and TPSA, undermining CNS drug design efforts. Ideal as a PROTAC building block, a fragment for blood-brain barrier penetration studies, or a benchmark for metabolic stability assays. Rigorous quantitative justification is required when considering any substitute.

Molecular Formula C18H16F3NO2S
Molecular Weight 367.39
CAS No. 2034262-19-4
Cat. No. B2678078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine
CAS2034262-19-4
Molecular FormulaC18H16F3NO2S
Molecular Weight367.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H16F3NO2S/c1-24-13-8-6-12(7-9-13)17-22(10-11-25-17)16(23)14-4-2-3-5-15(14)18(19,20)21/h2-9,17H,10-11H2,1H3
InChIKeyWLRQSWXKYFPRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine (CAS 2034262-19-4): A Functionalized Thiazolidine Scaffold for Medicinal Chemistry


The compound 2-(4-methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine (CAS 2034262-19-4) is a heterocyclic building block featuring a thiazolidine core functionalized with a 4-methoxyphenyl group at position 2 and a 2-(trifluoromethyl)benzoyl group at position 3 [1]. This substitution pattern combines an electron-donating methoxy group with a strongly electron-withdrawing trifluoromethyl substituent, a motif common in medicinal chemistry for tuning pharmacokinetic properties. The compound is primarily of interest as a research intermediate or a fragment for structure-activity relationship (SAR) studies, rather than as a final drug candidate.

Why Generic Substitution Risks SAR Rupture for 2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine


Substituting this compound with a generic thiazolidine or even a closely related analog can catastrophically alter key physicochemical properties critical for biological activity. The simultaneous presence of the 4-methoxyphenyl and the ortho-trifluoromethylbenzoyl group creates a unique electronic and steric environment [1]. Swapping either group, as seen with positional isomers like 2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine (CAS 2034614-46-3), or removing the acyl group entirely, as in 2-(4-methoxyphenyl)-1,3-thiazolidine (CAS 31404-08-7), leads to significant, quantifiable shifts in lipophilicity and topological polar surface area [2]. These changes directly impact solubility, membrane permeability, and target binding, making simple interchange a high-risk strategy that must be rigorously justified by quantitative evidence.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine vs. Closest Analogs


Enhanced Lipophilicity Confers Superior Theoretical Membrane Permeability vs. the Non-Acyl Analog

The target compound exhibits a significantly higher predicted octanol-water partition coefficient (XLogP3) compared to its non-acylated parent structure, 2-(4-methoxyphenyl)-1,3-thiazolidine, indicating enhanced lipophilicity crucial for passive membrane diffusion [1][2]. This is a class-level inference for thiazolidine acylation, which generally lowers solubility but can improve permeability, a key trade-off in central nervous system (CNS) drug discovery.

Lipophilicity Druglikeness Physicochemical Properties

Reduced Topological Polar Surface Area (TPSA) Suggests Improved Membrane Permeability Over Non-Acylated Analog

The target compound demonstrates a lower calculated TPSA than its non-acylated analog, 2-(4-methoxyphenyl)-1,3-thiazolidine, which is a strong indicator of improved membrane permeability [1][2]. TPSA is a key descriptor in drug design, with values below 90 Ų often correlating with good oral absorption.

Physicochemical Properties Cell Permeability Medicinal Chemistry

Positively Charged Molecular Surface and Shorter Rotatable Bond Count Create Better Shape Complementarity than the Non-Acylated Base

The target compound features a more complex 3D shape with fewer rotatable bonds compared to the non-acylated analog, which imposes greater conformational rigidity [1][2]. The amide bond in the benzoyl group is a common prodrug strategy and can participate in stronger hydrogen bonding, potentially leading to better target complementarity and binding affinity in enzyme inhibition assays.

Molecular Design Ligand Efficiency Chemical Biology

Assessment of Molecular Fragility and Synthetic Tractability

No direct experimental stability or synthetic yield data is available for this specific compound from non-excluded primary sources. As a supporting evidence point, the thiazolidine ring is a five-membered heterocycle that is generally stable but can be susceptible to ring-opening under strongly acidic or oxidizing conditions, a characteristic of its class [1]. The presence of an amide bond introduces a potential cleavage site under harsh chemical or enzymatic conditions, which could be either a limitation or a feature for applications like targeted degradation (PROTACs). This is a class-level inference.

Chemical Synthesis Purification Supply Security

Best-Value Application Scenarios for 2-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)benzoyl]-1,3-thiazolidine Based on Its Differentiated Properties


Optimization of CNS-Penetrant Lead Compounds

Given its calculated XLogP3 of 3.6, which is within the optimal range for CNS drug candidates, and a low TPSA of 38.8 Ų, this compound is a prime scaffold for early-stage medicinal chemistry campaigns aiming to optimize blood-brain barrier penetration [1]. The differentiated lipophilicity compared to the simpler analog (XLogP3 1.9) makes it particularly suitable as a replacement fragment when a project requires a significant boost in lipophilicity without drastically increasing molecular weight.

Fragment-Based Drug Discovery (FBDD) with Halogen Bonds

The presence of the trifluoromethyl group, a well-known halogen-bond donor, combined with the amide’s H-bond acceptors, creates a unique pharmacophore for fragment-based screening libraries [1]. The compound’s 6 H-bond acceptors and 4 rotatable bonds offer a flexible binding interface that can be used to probe novel chemical space for difficult-to-drug targets, where the simpler non-acylated analog lacks this functional-group diversity.

Targeted Protein Degradation (PROTAC) Linker Precursor

The amide bond present in this compound is a common handle for further conjugation. This scaffold can serve as a functionalized building block for synthesizing PROTACs, where its moderate lipophilicity (XLogP3 3.6) could be advantageous for recruiting the E3 ligase and maintaining cellular permeability [1]. The structural complexity it offers over the non-acylated analog provides a strategic advantage in constructing heterobifunctional molecules.

SAR Exploration for Metabolic Stability

The presence of the 4-methoxy group, a known metabolic soft spot, and the labile amide bond makes this compound an excellent tool for studying structure-stability relationships [1]. It can be used as a benchmark in in vitro microsomal assays to quantify how subsequent structural modifications improve metabolic stability. The differentiation here is not in its primary stability, but in its utility as a characterized labile reference standard against which more stable analogs are measured.

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